![molecular formula C22H19ClN4O3 B3008764 3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-24-2](/img/structure/B3008764.png)
3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach. The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis
Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . They are known to exist in numerous natural and synthetic forms .Chemical Reactions Analysis
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Aplicaciones Científicas De Investigación
Cancer Research
The pyrrolo[3,2-d]pyrimidine scaffold is a prominent feature in molecules designed for cancer treatment due to its ability to inhibit various kinases involved in cell cycle regulation . Compounds with this core structure have been shown to possess cytotoxic activities against various cancer cell lines, including breast cancer and colorectal cancer cells . They can act as CDK2 inhibitors, targeting tumor cells selectively and potentially leading to new cancer therapies.
Antimicrobial Applications
Molecules containing the pyrrolopyrimidine moiety have been reported to exhibit antimicrobial properties . This suggests that our compound could be explored for its effectiveness against bacterial and fungal pathogens, contributing to the development of new antibiotics or antifungal agents.
Anti-Inflammatory and Analgesic Activities
Derivatives of pyrrolopyrimidine have demonstrated anti-inflammatory and analgesic activities . This indicates that the compound could be studied for its potential use in treating inflammatory conditions and pain management, possibly offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Neurodegenerative Disease Research
The pyrrolopyrimidine derivatives have been associated with anti-Alzheimer’s disease activities . Research into this compound could provide insights into its efficacy in modulating enzymes or receptors involved in neurodegenerative diseases, leading to novel treatments for conditions like Alzheimer’s and Parkinson’s disease.
Antidiabetic Potential
Some pyrrolopyrimidine derivatives have shown promise in antidiabetic applications . Investigating this compound could reveal its potential to interact with biological targets relevant to diabetes management, such as insulin receptors or enzymes involved in glucose metabolism.
Antioxidant Properties
Compounds with the pyrrolopyrimidine core have been found to have antioxidant applications . This suggests that our compound could be beneficial in combating oxidative stress, which is implicated in various diseases, including cardiovascular diseases and aging.
Tuberculosis Treatment
Given the structural similarity to compounds known to exhibit anti-tubercular activity, this compound could be a candidate for the design and synthesis of new drugs against tuberculosis . It could be part of a combination therapy to enhance the efficacy of existing treatments or to overcome drug resistance.
Drug Design and Development
The versatility of the pyrrolopyrimidine scaffold makes it a valuable entity in drug design. It can be modified to enhance its interaction with various biological targets, improving pharmacokinetic and pharmacodynamic profiles for better therapeutic outcomes . This compound could serve as a starting point for the development of a new class of drugs with optimized properties.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and the progression through the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase and the progression through the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
The compound’s efficacy suggests it has sufficient bioavailability to exert its effects on cdk2 .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound prevents cells from dividing and proliferating . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-N-[(2-chlorophenyl)methyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-26-13-16(20(28)24-11-15-9-5-6-10-17(15)23)18-19(26)21(29)27(22(30)25-18)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBAVMUNSUTFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)
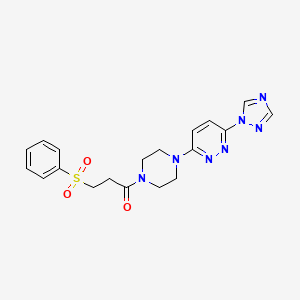
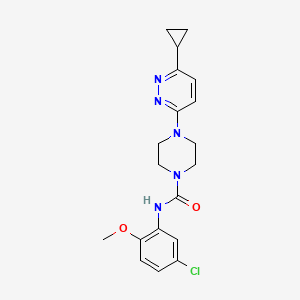
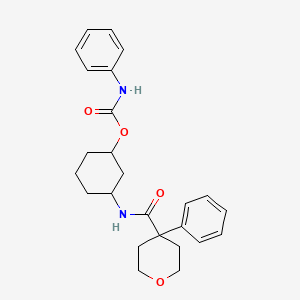
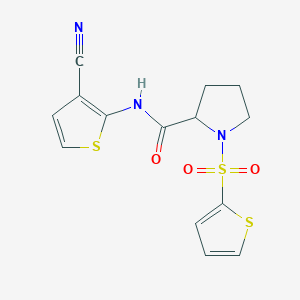
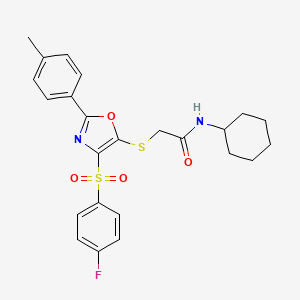
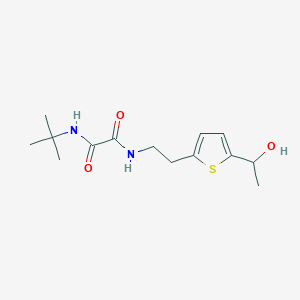
![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B3008694.png)
![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B3008697.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)
